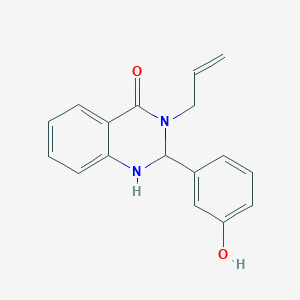![molecular formula C15H25N3O2 B7455688 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as MPDD, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
作用机制
The mechanism of action of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to act as a GABA-A receptor modulator. This means that it enhances the activity of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, convulsions, and pain.
Biochemical and Physiological Effects:
6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which leads to the enhancement of the GABAergic system. This system plays a role in the regulation of anxiety, convulsions, and pain. 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it has been shown to have a high degree of selectivity for the GABA-A receptor. This means that it is less likely to interact with other neurotransmitter receptors, which can lead to unwanted side effects. However, one limitation of using 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it has not yet been extensively studied in humans, and its safety profile is not fully understood.
未来方向
There are several future directions for research on 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. One area of interest is the development of new drugs based on the structure of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. Another area of interest is the study of the compound's effects on different neurotransmitter systems, which may lead to the development of new treatments for various neurological disorders. Additionally, further research is needed to fully understand the safety profile of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its potential side effects.
合成方法
The synthesis of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been achieved using different methods, including the reaction of 6-methyl-3-piperidinone with ethyl cyanoacetate, followed by the reaction with hydrazine hydrate and formaldehyde. Another method involves the reaction of 6-methyl-3-piperidinone with ethyl cyanoacetate, followed by the reaction with hydrazine hydrate and acetic anhydride. These methods have been used to produce 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione with high yields and purity.
科学研究应用
6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
6-methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12-7-3-4-8-15(12)13(19)18(14(20)16-15)11-17-9-5-2-6-10-17/h12H,2-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDXTARBTPHRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)



![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)